

An In-depth Technical Guide to 2,4-Dihydroxybenzaldehyde (CAS 95-01-2)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Dihydroxybenzaldehyde** (CAS 95-01-2), a versatile aromatic aldehyde pivotal in synthetic chemistry. Also known as β -resorcylaldehyde, this compound serves as a critical intermediate in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1] This document consolidates essential information on its physicochemical properties, synthesis methodologies, key chemical reactions, and biological significance, with a focus on its applications in drug discovery and development. Detailed experimental protocols and visual diagrams of reaction mechanisms and biological pathways are included to facilitate practical application and further research.

Physicochemical Properties

2,4-Dihydroxybenzaldehyde is a crystalline solid, typically appearing as a cream to pale brown or light red powder.[2][3] Its chemical structure, featuring hydroxyl and aldehyde functional groups, imparts a high degree of reactivity, making it a valuable precursor in organic synthesis.[1]



Property	Value	Reference
Molecular Formula	C7H6O3	[1]
Molecular Weight	138.12 g/mol	[1]
Melting Point	133 - 138 °C	[3]
Boiling Point	220 - 228 °C @ 22 mmHg	[3]
Appearance	Cream to pale brown/light red powder	[2][3]
Solubility	Moderately soluble in water; highly soluble in ethanol, ether, and chloroform.	[4]
CAS Number	95-01-2	[1]
InChI Key	IUNJCFABHJZSKB- UHFFFAOYSA-N	[5]
SMILES String	O=Cc1ccc(O)cc1O	[5]

Synthesis of 2,4-Dihydroxybenzaldehyde

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of **2,4-Dihydroxybenzaldehyde** from resorcinol.[2] This formylation reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

Vilsmeier-Haack Reaction: An Experimental Protocol

This protocol is based on the efficient synthesis of **2,4-dihydroxybenzaldehyde** from resorcinol.[2]

Materials:

- Resorcinol
- N,N-Dimethylformamide (DMF)



 Phosphorus oxychloride (POCl₃) or Oxalyl chlori
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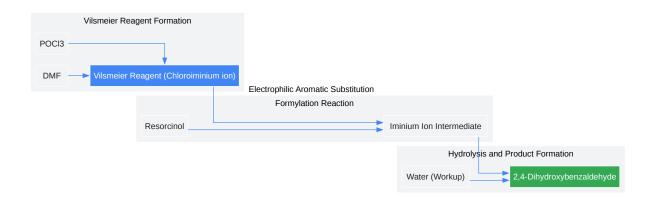
- Acetonitrile
- Water
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare the Vilsmeier reagent by adding phosphorus oxychloride or oxalyl chloride dropwise to DMF in acetonitrile, maintaining the temperature with an ice bath.
- Once the Vilsmeier reagent is formed, cool the mixture.
- Slowly add a solution of resorcinol in acetonitrile to the cooled Vilsmeier reagent.
- Stir the reaction mixture at a low temperature for several hours.
- After the reaction is complete, the intermediate formamidinium salt is hydrolyzed by the addition of water.
- The crude **2,4-Dihydroxybenzaldehyde** can then be isolated and purified, often through recrystallization, to yield the final product with reported yields of 65-75%.[2]

Diagram of the Vilsmeier-Haack Reaction Workflow:





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Caption: Workflow for the synthesis of **2,4-Dihydroxybenzaldehyde** via the Vilsmeier-Haack reaction.

Key Reactions and Applications in Drug Development

The reactivity of both the aldehyde and hydroxyl groups makes **2,4-Dihydroxybenzaldehyde** a versatile building block for a variety of more complex molecules with significant biological activities.[1]

Regioselective Alkylation

A notable reaction is the regioselective alkylation of the 4-hydroxyl group to produce 4-alkoxy-2-hydroxybenzaldehydes. These derivatives are important precursors for a range of therapeutic agents, including those with applications in treating cancers, bacterial and fungal infections,







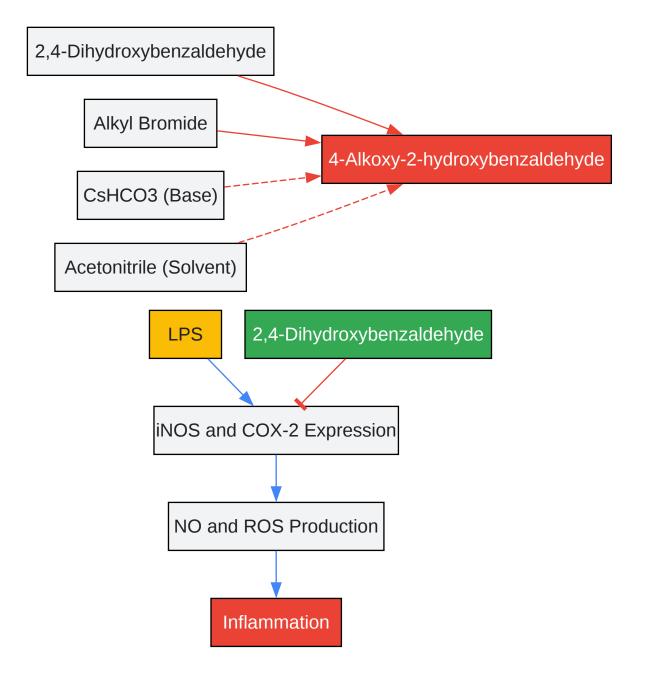
and type 2 diabetes.[7] A highly efficient method for this transformation involves using cesium bicarbonate as a base in acetonitrile.[7]

Experimental Protocol for Regioselective Alkylation:[7]

- To a solution of **2,4-dihydroxybenzaldehyde** (5.0 mmol) in acetonitrile (25 mL), add the desired alkyl bromide (15.0 mmol).
- Add cesium bicarbonate (2.9 g, 15 mmol).
- Heat the reaction mixture in a pressure vessel at 80 °C for 4 hours with vigorous stirring.
- Cool the reaction to room temperature and filter to remove solids.
- Concentrate the filtrate and purify the crude product by flash chromatography to obtain the 4alkylated product.

Diagram of Regioselective Alkylation:





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Foundational & Exploratory





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